molecular formula C5H8N4O B1581680 2,4-Diamino-5-pyrimidinemethanol CAS No. 42310-45-2

2,4-Diamino-5-pyrimidinemethanol

Cat. No.: B1581680
CAS No.: 42310-45-2
M. Wt: 140.14 g/mol
InChI Key: MMDZZHAZMNJFMW-UHFFFAOYSA-N
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Description

2,4-Diamino-5-pyrimidinemethanol is an organic compound with the molecular formula C5H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two amino groups at positions 2 and 4, and a hydroxymethyl group at position 5 on the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-5-pyrimidinemethanol is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, is an important drug target in anti-tuberculosis drug development .

Mode of Action

this compound interacts with its target, Mtb-DHFR, at a specific binding site known as the glycerol (GOL) binding site . This site is considered useful for improving the selectivity of the compound towards human dihydrofolate reductase . The compound’s interaction with the GOL binding site inhibits the function of Mtb-DHFR, thereby disrupting the synthesis of nucleotides.

Biochemical Pathways

The inhibition of Mtb-DHFR by this compound affects the folate pathway, which is crucial for the synthesis of nucleotides . This disruption in the folate pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair. As a result, the growth and proliferation of Mycobacterium tuberculosis are hindered .

Pharmacokinetics

It is known that the compound’s hydrophilicity is crucial for its ability to cross the cell wall of mycobacterium tuberculosis .

Result of Action

The inhibition of Mtb-DHFR by this compound results in a disruption of nucleotide synthesis, leading to a halt in the growth and proliferation of Mycobacterium tuberculosis . This makes this compound a potential candidate for anti-tuberculosis drug development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is a key factor in its ability to cross the cell wall of Mycobacterium tuberculosis . Therefore, changes in the hydrophilic environment could potentially affect the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-5-pyrimidinemethanol typically involves the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde. One common method includes the use of sodium tetrahydroborate in methanol at room temperature, followed by the addition of water to the reaction mixture . This method yields the desired product with a moderate yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-5-pyrimidinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The compound itself is typically synthesized via reduction reactions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium tetrahydroborate is commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed.

Major Products:

    Oxidation: 2,4-Diamino-5-pyrimidinecarboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diamino-5-pyrimidinemethanol has several applications in scientific research:

Comparison with Similar Compounds

    Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.

    Pyrimethamine: An antimalarial drug with a similar mechanism of action.

Comparison: 2,4-Diamino-5-pyrimidinemethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other diaminopyrimidine derivatives .

Properties

IUPAC Name

(2,4-diaminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZZHAZMNJFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304352
Record name 2,4-Diamino-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42310-45-2
Record name 42310-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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